6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using different substituted aromatic/heterocyclic acid chlorides. The synthesis involved characterizing the compounds by various analytical techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . Although the exact synthesis of "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride" is not described, the methodologies used in this paper could potentially be adapted for its synthesis, considering the structural similarities in the fluorinated aromatic systems.

Molecular Structure Analysis

The second paper provides NMR evidence for the structure of an unexpected product, 6aH-benzo[a]fluorene, from the reaction of butyryl chloride with 1,2-diphenylacetylene . The detailed structural elucidation was performed using various NMR techniques, including COSY, HSQC, HMBC, and 2D INADEQUATE. These techniques could similarly be applied to analyze the molecular structure of "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride" to confirm its structure and identify any unexpected products from its synthesis.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride." However, the first paper's discussion on the synthesis of benzisoxazole derivatives indicates that the fluorinated aromatic compounds can undergo various chemical reactions, including those with acid chlorides, to yield biologically active molecules . This suggests that "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride" could also participate in similar reactions, potentially leading to the formation of compounds with antiproliferative properties.

Physical and Chemical Properties Analysis

The third paper discusses the synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with high affinity for central benzodiazepine receptors and antianxiety properties . While this paper does not provide direct information on the physical and chemical properties of "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride," it does highlight the significance of fluorine atoms in modulating the biological activity of heterocyclic compounds. This suggests that the physical and chemical properties of fluorinated compounds like "6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride" could be crucial in determining their pharmacological profiles.

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

- Alkaline hydrolysis of a related compound led to the creation of carbonyl chloride derivatives, which, when reacted with specific amines, produced new amino amides and amino esters. These compounds showed promise in anticonvulsant activity studies (Zh. S. Arustamyan et al., 2019).

Synthesis of Isoxazole Derivatives

- A study focused on synthesizing 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, using a practical route with high yield and low cost. This compound could have potential applications in creating new molecules with specific properties (Su Wei-ke, 2008).

Bacterial Biofilm Inhibition and Cytotoxicity

- Research on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides revealed that certain derivatives exhibited inhibitory action against bacterial biofilms and displayed mild cytotoxicity, indicating potential antimicrobial applications (M. Abbasi et al., 2020).

Synthesis of Antibacterial Agents

- A similar study involved synthesizing N-substituted derivatives with antibacterial potential and enzyme inhibitory activity, showcasing another area of application in combating bacterial infections (M. Abbasi et al., 2017).

Ortho Effect in Solvolysis

- The ortho effect in solvolysis studies, such as those involving 2,6-difluorobenzoyl chloride, provide insights into reaction mechanisms and can inform the design of new chemical processes (Kyoung-Ho Park & D. N. Kevill, 2012).

Catalytic C-F Activation

- A study on hydrogen- and fluorine-bridged disilyl cations demonstrated their use in catalytic C-F activation, showing potential applications in synthesizing new chemical compounds (R. Panisch, M. Bolte, & T. Müller, 2006).

Antimicrobial Studies

- Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized and showed significant antimicrobial activity, indicating potential uses in pharmaceuticals and healthcare (B. Priya et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 6-Fluoro-4H-1,3-benzodioxine-8-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Propriétés

IUPAC Name |

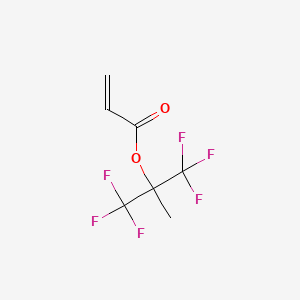

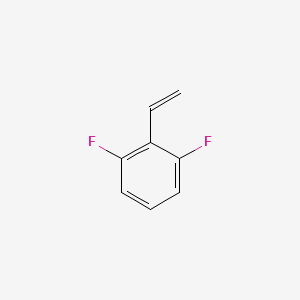

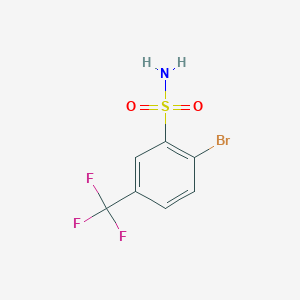

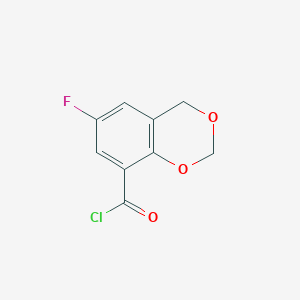

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c10-9(12)7-2-6(11)1-5-3-13-4-14-8(5)7/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBRUBNOWFISPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)C(=O)Cl)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381595 |

Source

|

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

CAS RN |

321309-29-9 |

Source

|

| Record name | 6-fluoro-4H-1,3-benzodioxine-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.